molecular formula C6H10N2OS B8437647 4-Ethyl-5-methoxy-thiazol-2-ylamine

4-Ethyl-5-methoxy-thiazol-2-ylamine

Cat. No.: B8437647
M. Wt: 158.22 g/mol
InChI Key: MZFZUHPDUCUHOL-UHFFFAOYSA-N
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Description

4-Ethyl-5-methoxy-thiazol-2-ylamine is a thiazole derivative characterized by an ethyl group at position 4, a methoxy group at position 5, and an amine substituent at position 2 of the heterocyclic ring. Thiazoles are five-membered aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological applications. Thiazole cores are frequently employed in drug discovery due to their ability to interact with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-ethyl-5-methoxy-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-3-4-5(9-2)10-6(7)8-4/h3H2,1-2H3,(H2,7,8)

InChI Key

MZFZUHPDUCUHOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylthiazol-2-ylamine

  • Structure : Differs by having a methyl group at position 5 instead of methoxy and lacking the ethyl group at position 4.
  • Pharmacological Relevance: Identified as a specified impurity in Meloxicam (a nonsteroidal anti-inflammatory drug), indicating regulatory significance in pharmaceutical quality control .

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2 in )

  • Structure : Features a phenyl group at position 2 and a carbohydrazide moiety at position 5, differing significantly in substituent complexity.
  • Synthetic Utility : Served as a precursor for anticancer thiadiazole and thiazole derivatives, such as compounds 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 cells .

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core, retaining the amine group at position 2.
  • Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring, which enhances electrophilic reactivity .
  • Comparison : The thiadiazole core may confer broader-spectrum bioactivity but reduced metabolic stability compared to thiazole derivatives due to higher susceptibility to enzymatic degradation.

Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate Derivatives

  • Structure : Hybrid molecules combining benzoxazole and tetrazole moieties, with an ethyl acetate side chain.
  • Activity : Exhibits antimicrobial and anti-inflammatory properties, leveraging the tetrazole’s ability to mimic carboxylate groups in enzyme binding pockets .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methoxy and ethyl groups in 4-Ethyl-5-methoxy-thiazol-2-ylamine may enhance lipophilicity, improving membrane permeability compared to 5-methyl analogs .
  • Ring Modifications : Thiadiazole derivatives exhibit distinct activity profiles due to increased electrophilicity, whereas benzoxazole-tetrazole hybrids leverage heterocyclic diversity for multitarget engagement .
  • Anticancer Potency : Bulky substituents (e.g., phenyl rings) in thiazole derivatives correlate with improved cytotoxicity, suggesting that this compound’s ethyl group might offer moderate steric advantages .

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